molecular formula C22H28N2O3S B11333335 N-(2,4-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11333335
M. Wt: 400.5 g/mol
InChI Key: LWPWIRIYJOXPKN-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings with methyl and methanesulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with an appropriate amine or amide reagent.

    Attachment of Aromatic Rings: The aromatic rings with methyl and methanesulfonyl substituents are introduced through substitution reactions, often using reagents like methylphenyl halides and methanesulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-N-methylimidoformamide
  • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)-

Uniqueness

N-(2,4-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-4-7-19(8-5-16)15-28(26,27)24-12-10-20(11-13-24)22(25)23-21-9-6-17(2)14-18(21)3/h4-9,14,20H,10-13,15H2,1-3H3,(H,23,25)

InChI Key

LWPWIRIYJOXPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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